molecular formula C7H9Cl2NO B13716144 O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride CAS No. 89232-67-7

O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride

Cat. No.: B13716144
CAS No.: 89232-67-7
M. Wt: 194.06 g/mol
InChI Key: IKAOBEWISIEKPL-UHFFFAOYSA-N
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Description

O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C7H9Cl2NO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-chloro-3-methylphenyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride typically involves the reaction of 4-chloro-3-methylphenylamine with hydroxylamine hydrochloride. The reaction is carried out in an acidic medium to facilitate the formation of the desired product. The reaction conditions often include controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and technology ensures efficient production with minimal waste.

Chemical Reactions Analysis

Types of Reactions: O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and acids are used for substitution reactions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted hydroxylamines.

Scientific Research Applications

Chemistry: O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study the effects of hydroxylamine derivatives on biological systems. It is also used in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in various chemical reactions. The compound can also form complexes with metal ions, influencing their reactivity and stability.

Comparison with Similar Compounds

  • O-(4-Chloro-3-methylphenyl)methylhydroxylamine
  • O-(4-Chloro-3-methylphenyl)hydroxylamine

Comparison: O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride is unique due to the presence of the hydrochloride group, which enhances its solubility and stability. Compared to its analogs, this compound exhibits different reactivity and properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

89232-67-7

Molecular Formula

C7H9Cl2NO

Molecular Weight

194.06 g/mol

IUPAC Name

O-(4-chloro-3-methylphenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C7H8ClNO.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4H,9H2,1H3;1H

InChI Key

IKAOBEWISIEKPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)ON)Cl.Cl

Origin of Product

United States

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